molecular formula C31H52N2O23 B1300169 3-Sialyl Lewis CAS No. 92448-22-1

3-Sialyl Lewis

Cat. No. B1300169
CAS RN: 92448-22-1
M. Wt: 820.7 g/mol
InChI Key: INZOTETZQBPBCE-NYLDSJSYSA-N
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Description

3-Sialyl Lewis X is a sialylated derivative of the Lewis X antigen, which is a tetrasaccharide carbohydrate structure. It is involved in various biological processes, including cell-cell recognition and adhesion, and plays a crucial role in immune responses and cancer metastasis. The structure of sialyl Lewis X includes a sialic acid linked to a galactose, which is further linked to an N-acetylglucosamine and a fucose residue 10.

Synthesis Analysis

The synthesis of sialyl Lewis X and its derivatives has been achieved through both chemical and enzymatic methods. Chemical-enzymatic synthesis has been used to produce sialyl Lewis X on a preparative scale, utilizing enzymes such as β-1,4-galactosyltransferase, α-2,3-sialyltransferase, and α-1,3-fucosyltransferase, with in situ regeneration of nucleotide sugars . Enzymatic synthesis has also been employed to create sulfated forms of sialyl Lewis X, which serve as inhibitors of L-selectin binding . Additionally, linear synthesis using a sialic acid α(2-3) galactose disaccharide building block has been reported, providing a high-yielding and selective approach . Large-scale syntheses have been developed to produce sufficient quantities for pharmaceutical evaluations and to create selectin antagonists . Novel analogues of sialyl Lewis X have been synthesized, incorporating different functional groups to mimic the natural structure . Chemoenzymatic methods have been used to synthesize complex structures like sialyl-trimeric-Lewis X, combining chemical synthesis with glycosyltransferase-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of sialyl Lewis X is characterized by the presence of a terminal sialic acid residue linked to a galactose, which is part of a larger oligosaccharide chain. The core structure is modified by the addition of fucose and N-acetylglucosamine residues. The conformational analysis of sialyl Lewis X and its derivatives is crucial for understanding their biological functions and interactions with proteins such as selectins 10.

Chemical Reactions Analysis

Sialyl Lewis X undergoes various chemical reactions during its synthesis, including glycosylation steps to link monosaccharide units together. The use of different protecting groups and selective catalysis is essential for the successful assembly of the tetrasaccharide structure. Sulfation reactions have been employed to create analogues with enhanced biological activity . The synthesis of thio-linked analogues involves base-promoted and acid-catalyzed S-glycosylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sialyl Lewis X are influenced by its complex oligosaccharide structure. Its solubility, stability, and reactivity are determined by the presence of functional groups such as sialic acid, fucose, and sulfate esters. The sulfated derivatives of sialyl Lewis X exhibit increased potency as selectin inhibitors, highlighting the importance of chemical modifications on the biological activity of these molecules . The expression of sialyl Lewis X and its sulfated forms is also significant in the context of human diseases, such as colorectal cancer, where it is inversely correlated with conventional sialyl Lewis X expression .

Scientific Research Applications

Role in Cancer Cell Metastasis

  • Adhesion and Metastatic Potential in Pancreatic Cancer : The expression of sialyl-Lewis a and sialyl-Lewis x determinants on cell surfaces is linked to pancreatic metastatic invasion. A study found that the restoration of alpha(1,2) fucosyltransferase activity in human pancreatic cancer cells led to a reduction in sialyl-Lewis antigen expression, which correlated with decreased adhesive properties to E-selectin and reduced gastrointestinal metastatic power (Aubert et al., 2000).
  • Influence on Homing and Survival in Multiple Myeloma : High expression of β-galactoside α-2,3-sialyltransferase (ST3GAL6) in multiple myeloma cells leads to the formation of functional sialyl Lewis X, impacting cell adhesion and migration. This altered sialylation is associated with reduced survival rates in patients, indicating its role in disease progression (Glavey et al., 2014).

Interaction with Immune Cells

  • Natural Killer Cell Response : Tumor cells expressing high levels of sialyl Lewis x oligosaccharides are more susceptible to natural killer (NK) cell-mediated cytotoxicity. This finding underscores the complex role of sialyl Lewis x in tumor metastasis and immune evasion (Ohyama et al., 2002).

Role in Glycosylation and Tumor Marker Synthesis

  • Biomarker Discovery in Cancer : Sialyl Lewis A and Lewis X modified proteins serve as biomarkers in cancer. High-density antibody arrays have been used to profile glycoproteins modified with these glycans, aiding in the discovery of novel cancer biomarkers (Rho et al., 2014).

Future Directions

Research on 3-Sialyl Lewis is ongoing, with a focus on its roles in cancer progression, immune evasion, drug evasion, drug resistance, tumor invasiveness, and vascular dissemination . There is potential for the use of enhanced levels of fucosylation as glycan biomarkers for early prognosis, diagnosis, and disease monitoring in cancer patients .

properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZOTETZQBPBCE-NYLDSJSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919162
Record name Sialyl Lewis a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Sialyl Lewis
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sialyl Lewis a

CAS RN

92448-22-1
Record name Sialyl Lewis a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92448-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sialyl lewis A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sialyl Lewis a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIALYL LEWIS A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Sialyl Lewis
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
EV Chandrasekaran, RK Jain, RD Larsen… - Biochemistry, 1995 - ACS Publications
… of 3'-sialyl LacNAc and 3'-sialyl Lewis x units in leukosialin of HL60. The present results indicating that C-6 sulfation or sialylation of Gal/31,3GlcNAc/3- could precede C-3' sialylation, …
Number of citations: 61 pubs.acs.org
K Miyazaki, K Ohmori, M Izawa, T Koike, K Kumamoto… - Cancer research, 2004 - AACR
… In most specimens from patients with cancers of the pancreas, biliary tract, stomach, and colon, the 2→3 sialyl Lewis a determinant was expressed strongly in cancer cells, whereas …
Number of citations: 151 aacrjournals.org
C Galustian, A Lubineau, C le Narvor, M Kiso… - Journal of Biological …, 1999 - ASBMB
… The cell adhesion molecule L-selectin binds to 3′-sialyl-Lewis (Le) x and -Le a and to 3′-sulfo-Le x and -Le a sequences. The binding to 3′-sialyl-Le x is strongly affected by the …
Number of citations: 61 www.jbc.org
V Wittmann, S Takayama, KW Gong… - The Journal of …, 1998 - ACS Publications
… The tetrasaccharides sialyl Lewis x (sLe x ), 3 sialyl Lewis a (sLe a ), 4 and sulfated derivatives thereof 5 have been identified as minimal carbohydrate epitopes recognized by the …
Number of citations: 62 pubs.acs.org
B Ernst, DR Müller, WJ Richter - … journal of mass spectrometry and ion …, 1997 - Elsevier
… 1 shows two positive ion ESMS spectra of the reference tetrasaccharide 3'-sialyl Lewis-a (SLe a, I) taken under different conditions and chosen here for illustration as a substrate in …
Number of citations: 70 www.sciencedirect.com
C Mitsuoka, K Ohmori, N Kimura… - Proceedings of the …, 1999 - National Acad Sciences
We provide here evidence that supports the occurrence of a biologically dormant form of selectin ligand carbohydrate, the sialyl 6-sulfo Lewis X containing modified sialic acid, in human …
Number of citations: 84 www.pnas.org
TM Kolben, F Kraft, T Kolben, C Goess… - Future …, 2017 - Future Medicine
Aim: Cervical intraepithelial neoplasia (CIN) is commonly divided into three grades. Guidelines increasingly recommend surgery only in CIN 3 lesions. We investigated markers to …
Number of citations: 10 www.futuremedicine.com
EV Chandrasekaran, RK Jain, RD Larsen… - Biochemistry, 1996 - ACS Publications
… (b) FT III and FT V formed ∼4-fold 3‘-sulfo Lewis x, as compared to 3‘-sialyl Lewis x. (c) FT IV showed great efficiency in forming 3‘-sulfo Lewis x (249%) and Lewis x (345%) in mucin-…
Number of citations: 48 pubs.acs.org
RW Farmer, WJ Richtsmeier… - Head & Neck: Journal for …, 1998 - Wiley Online Library
Background Sialyl Lewis‐x (sLx) is a cellular adhesion molecule (CAM) that has been implicated in the inflammatory reaction and cancer metastasis. The sLx is the carbohydrate ligand …
Number of citations: 33 onlinelibrary.wiley.com
S Itai, J Nishikata, T Yoneda, K Ohmori, H Yamabe… - Cancer, 1991 - Wiley Online Library
The authors investigated the tissue distribution of two kinds of sialylated derivatives of Lewis A (Le a ) antigen in patients with cancers of the digestive system using specific monoclonal …

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